N-(2,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
N-(2,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring substituted with dimethylphenyl, nitrophenyl, and carboxamide groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylphenylamine with 4-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with ethyl acetoacetate under basic conditions to yield the desired tetrahydropyrimidine derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitro derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(2,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This inhibition can lead to the suppression of microbial growth or the modulation of cellular processes in higher organisms .
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylphenyl)-6-methyl-4-(4-aminophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- N-(2,5-dimethylphenyl)-6-methyl-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- N-(2,5-dimethylphenyl)-6-methyl-4-(4-bromophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Uniqueness
The uniqueness of N-(2,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitrophenyl and dimethylphenyl groups enhances its reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-11-4-5-12(2)16(10-11)22-19(25)17-13(3)21-20(26)23-18(17)14-6-8-15(9-7-14)24(27)28/h4-10,18H,1-3H3,(H,22,25)(H2,21,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEMKYMBDQHBFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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